

Physicochemical properties of PS-1145 dihydrochloride

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Compound of Interest

Compound Name: PS-1145 dihydrochloride

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An In-depth Technical Guide on the Physicochemical Properties of **PS-1145 Dihydrochloride**

Introduction

PS-1145 dihydrochloride is a potent and selective small-molecule inhibitor of the I κ B kinase (IKK) complex, a critical component of the nuclear factor kappa-B (NF- κ B) signaling pathway.[1][2][3] By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of I κ B α , the natural inhibitor of NF- κ B.[1][4][5] This action prevents the nuclear translocation and activation of NF- κ B, a transcription factor that plays a pivotal role in regulating genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[1][3] Due to its mechanism of action, PS-1145 has been investigated as a potential therapeutic agent for various diseases characterized by aberrant NF- κ B activation, including multiple myeloma, prostate cancer, and other inflammatory conditions.[1][3][6] This document provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for **PS-1145 dihydrochloride**.

Physicochemical Data

The core physicochemical properties of **PS-1145 dihydrochloride** are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.

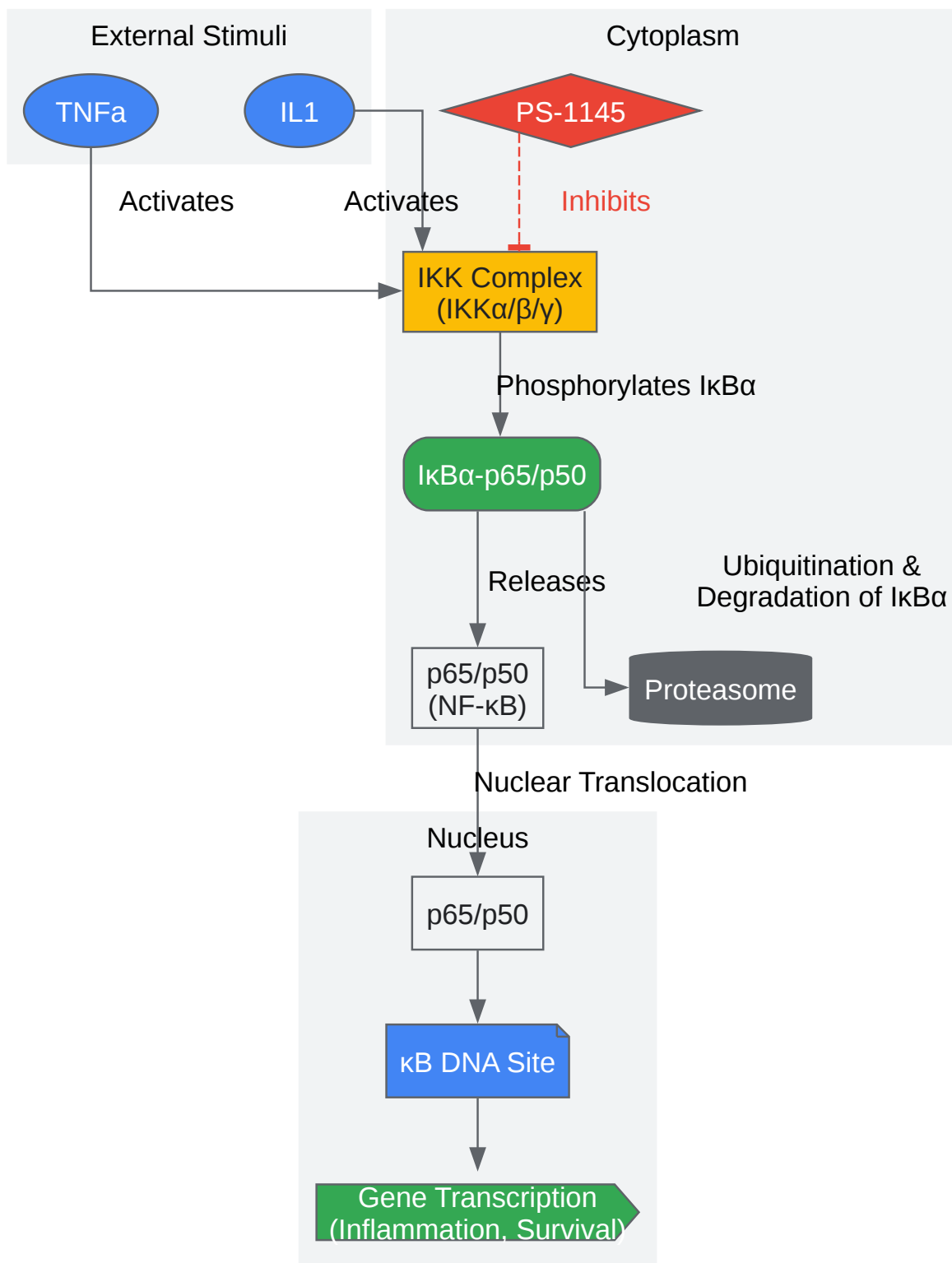
Property	Value	Citations
Chemical Name	N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride	
Synonyms	IKK Inhibitor X	[7]
Molecular Formula	C ₁₇ H ₁₁ ClN ₄ O · 2HCl	
Molecular Weight	395.67 g/mol	
CAS Number	1049743-58-9	
Appearance	Yellow solid powder	[1][5]
Purity	≥98% (by HPLC)	
IC ₅₀	88 - 100 nM for IκB kinase (IKK)	[1][8][9]
Storage	Store at +4°C for short term; -20°C for long term	[1][7]
Stability	≥ 4 years at -20°C	[7]

Solubility Profile

Solvent	Concentration	Conditions	Citations
DMSO	Soluble to 5 mM	With gentle warming	
>3 mg/mL	At ~60°C, clear with warming for 2 minutes	[5][6][10]	
10 mg/mL	[7]		
20.83 mg/mL (64.54 mM)	Requires ultrasonic assistance; hygroscopic DMSO can impact solubility	[8]	
Methanol:Water (1:1)	≥5 mg/mL	At 60°C with warming for 5 minutes	[6][10]
Water	~10 mg/mL	At 60°C	
Insoluble (generally)	Not soluble in water under standard conditions	[1]	

Mechanism of Action: NF-κB Pathway Inhibition

PS-1145 exerts its biological effects by inhibiting the IKK complex, which consists of IKK α , IKK β , and the regulatory subunit IKK γ (NEMO). In the canonical NF-κB pathway, stimuli such as tumor necrosis factor- α (TNF- α) or interleukin-1 (IL-1) activate the IKK complex.[11] Activated IKK then phosphorylates the inhibitory protein IκB α , targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκB α releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[3][11] PS-1145 directly inhibits the kinase activity of IKK, preventing IκB α phosphorylation and preserving the inactive NF-κB/IκB α complex in the cytoplasm, thereby blocking the entire downstream signaling cascade.[1][5]



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Caption: NF-κB signaling pathway and the inhibitory action of PS-1145 on the IKK complex.

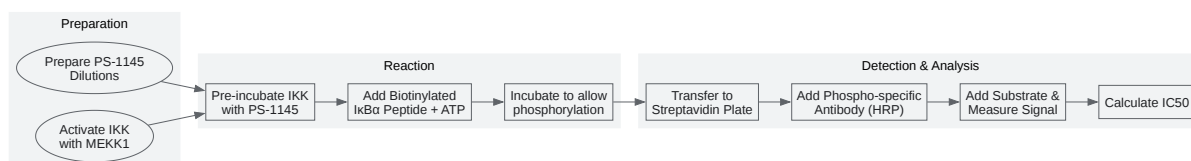
Experimental Protocols

IKK Kinase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of PS-1145 on the IKK complex. The method is based on an ELISA format that quantifies the phosphorylation of a specific I κ B α peptide substrate.[\[12\]](#)

Methodology:

- **IKK Complex Activation:** A partially purified IKK complex, typically obtained from unstimulated HeLa S3 cells, is pre-activated using the catalytic domain of MEKK1.[\[12\]](#)
- **Inhibitor Pre-incubation:** The activated IKK complex is pre-incubated with varying concentrations of PS-1145 (e.g., 0.1–1 μ M) for 1 hour at 25°C to allow for inhibitor binding.[\[12\]](#)
- **Kinase Reaction:** The kinase activity is assessed by adding a biotinylated I κ B α peptide substrate (e.g., RHDSGLDSMKD) and MgATP to initiate the phosphorylation reaction.[\[12\]](#)
- **Detection:** The amount of phosphorylated peptide is quantified using a phospho-specific antibody (e.g., anti-phospho-I κ B α [Ser32]) in an ELISA format.[\[12\]](#)
- **Data Analysis:** A standard curve is used for quantification. The IC₅₀ value, representing the concentration of PS-1145 required to inhibit 50% of IKK activity, is calculated from the dose-response curve.



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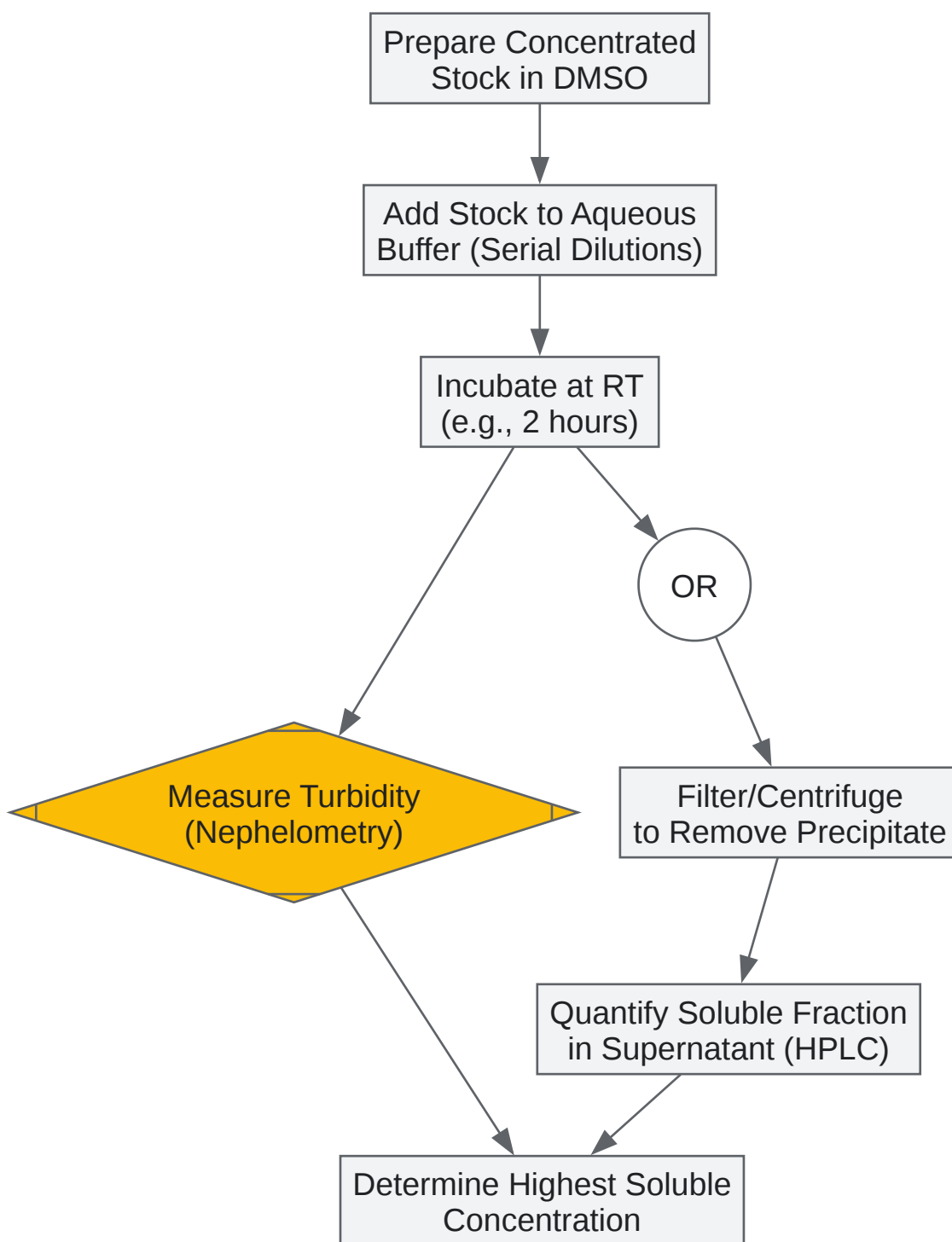
Caption: Experimental workflow for the IKK kinase inhibition ELISA.

Kinetic Solubility Determination

This protocol outlines a general method for determining the kinetic solubility of **PS-1145 dihydrochloride**, a critical parameter for in vitro assays. This method relies on detecting the formation of precipitate as the compound is added to an aqueous buffer from a concentrated DMSO stock.^{[13][14]}

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **PS-1145 dihydrochloride** in 100% DMSO (e.g., 10-20 mM).^{[15][16]} Ensure the compound is fully dissolved, using sonication or gentle warming if necessary.^[8]
- **Serial Dilution:** Add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at various ratios to create a range of final compound concentrations.
- **Incubation and Precipitation:** Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.^[15]
- **Detection of Insolubility:** Measure the turbidity or light scattering of the solutions using a microplate nephelometer.^[14] Alternatively, separate the soluble fraction from the precipitate by centrifugation or filtration.
- **Quantification:** Analyze the supernatant of the filtered/centrifuged samples by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.^[13]
- **Data Analysis:** The kinetic solubility is defined as the highest concentration at which no significant precipitation is detected.



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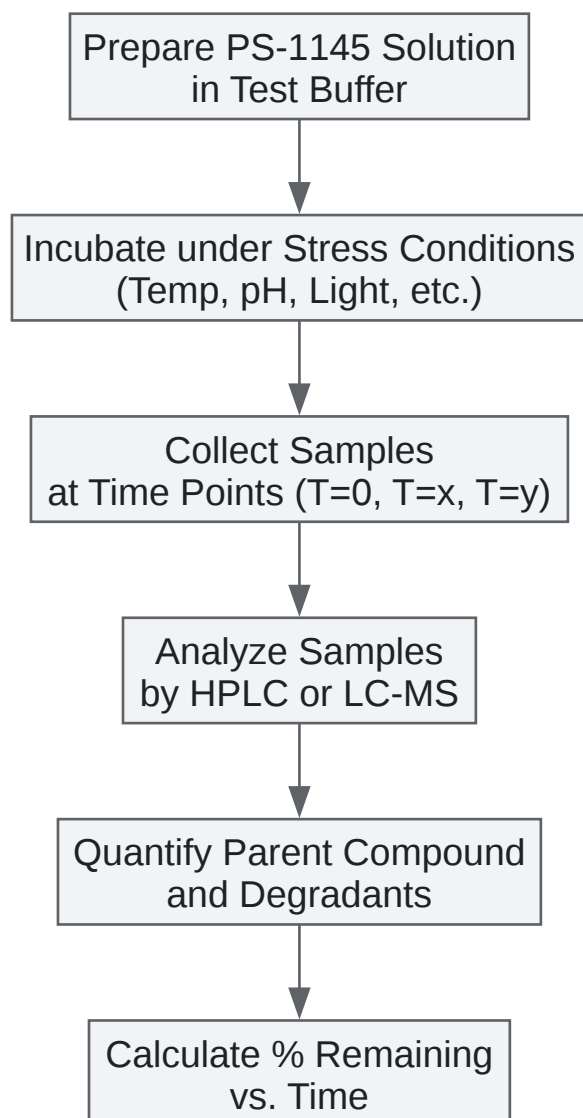
Caption: General experimental workflow for kinetic solubility determination.

Chemical Stability Assessment

This protocol provides a general framework for assessing the chemical stability of **PS-1145 dihydrochloride** in solution, which is crucial for determining appropriate storage conditions and shelf-life. The method involves incubating the compound under various stress conditions and quantifying its degradation over time.[\[17\]](#)[\[18\]](#)

Methodology:

- **Sample Preparation:** Prepare solutions of **PS-1145 dihydrochloride** in relevant buffers (e.g., acidic, neutral, basic pH) and solvents at a known concentration.[\[15\]](#)
- **Forced Degradation/Stress Conditions:** Expose the solutions to a range of stress conditions designed to accelerate degradation.[\[18\]](#)[\[19\]](#) These can include:
 - **Temperature:** Elevated temperatures (e.g., 40°C, 60°C).[\[18\]](#)
 - **Humidity:** High humidity levels.[\[18\]](#)
 - **pH:** Incubation in buffers of varying pH (e.g., pH 4, 7, 9).[\[15\]](#)
 - **Light:** Exposure to UV or visible light (photostability).[\[19\]](#)
 - **Oxidation:** Addition of an oxidative agent (e.g., H₂O₂).
- **Time-Point Sampling:** Collect aliquots from each condition at various time points (e.g., 0, 24, 48, 72 hours).[\[15\]](#)
- **Quantification:** Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[\[15\]](#)[\[17\]](#) This allows for the separation and quantification of the parent compound from any degradation products.
- **Data Analysis:** Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (T=0).[\[15\]](#) This data is used to determine the degradation rate and predict the shelf-life under normal storage conditions.



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Caption: Experimental workflow for assessing the chemical stability of a compound.

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